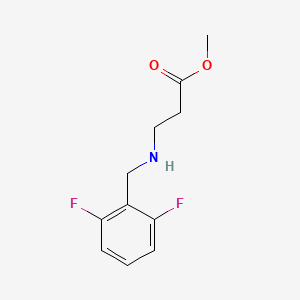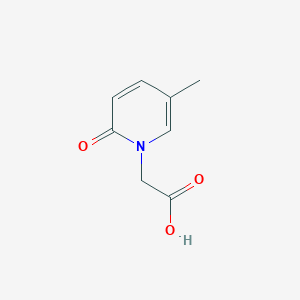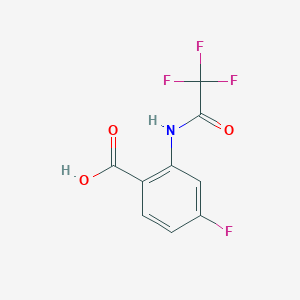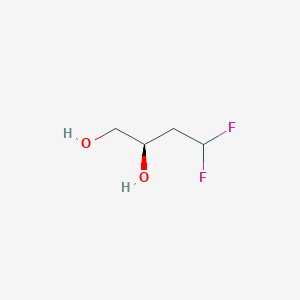
ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a dimethyl-substituted pyrazole ring attached to a benzoate moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate typically involves the condensation of 4-aminobenzoic acid with 4-amino-3,5-dimethyl-1H-pyrazole in the presence of an appropriate esterifying agent such as ethyl chloroformate. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process .
化学反応の分析
Types of Reactions
Ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism of action of ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
類似化合物との比較
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar structure but lacks the pyrazole ring.
4-Amino-3,5-dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the benzoate moiety.
Ethyl 4-aminobenzoate: Contains the benzoate moiety but lacks the pyrazole ring.
Uniqueness
Ethyl 4-((4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is unique due to the combination of the pyrazole ring and the benzoate moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
ethyl 4-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoate |
InChI |
InChI=1S/C15H19N3O2/c1-4-20-15(19)13-7-5-12(6-8-13)9-18-11(3)14(16)10(2)17-18/h5-8H,4,9,16H2,1-3H3 |
InChIキー |
TTXKLRRLDVKIGU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=C(C(=N2)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


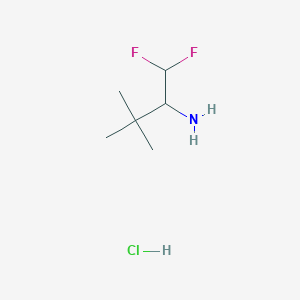

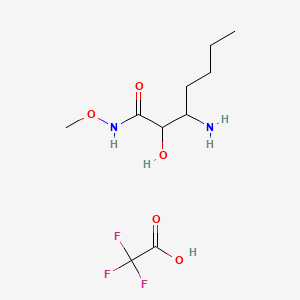
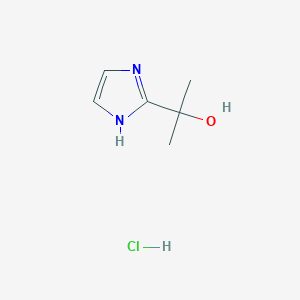
![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)

